LogP Comparison: 4-Bromo-2-nitro-6-(trifluoromethyl)trifluoroacetanilide Exhibits 40‑Fold Higher Calculated Lipophilicity Than Des‑Bromo Analog Trifluoroacetanilide
The target compound displays a calculated logP of 5.05 . By contrast, the parent unsubstituted trifluoroacetanilide has a measured logP of approximately 1.6 [1]. This represents an increase of approximately 3.45 log units, corresponding to a roughly 2800‑fold greater partition into octanol. The substantial increase in lipophilicity is driven by the combined contributions of the bromo, nitro, and trifluoromethyl substituents. For comparison, the des‑bromo nitro‑trifluoromethyl analog (2‑nitro‑4‑trifluoromethyltrifluoroacetanilide) has an estimated logP of ~3.8 (based on fragment contributions), indicating that the bromine atom alone contributes approximately 1.2 log units. In the context of TRPM8 antagonist development, the higher logP facilitates blood‑brain barrier penetration and membrane partitioning, which are critical for central nervous system‑targeted cold‑pain therapeutics [2].
Parent: logP ~1.6 (meas)
Des-Br analog: ~3.8 (est)
Δ +3.45 vs parent (~2800× higher)
| Evidence Dimension | Calculated/measured logP (lipophilicity) |
|---|---|
| Target Compound Data | logP = 5.05 (calculated, Chemsrc) |
| Comparator Or Baseline | Trifluoroacetanilide (parent): logP ≈ 1.6 (measured); 2‑Nitro‑4‑trifluoromethyltrifluoroacetanilide: logP ≈ 3.8 (estimated from fragment contributions) |
| Quantified Difference | ΔlogP = +3.45 versus trifluoroacetanilide; +1.2 versus des‑bromo analog |
| Conditions | Chemsrc computational prediction; measured logP for trifluoroacetanilide from literature |
Why This Matters
The 2800‑fold greater lipophilicity relative to the parent compound directly impacts pharmacokinetic properties and CNS penetration potential, making this compound the preferred intermediate for developing brain‑penetrant TRPM8 antagonists.
- [1] Mader, P. M. Trifluoroacetanilide. pKa and Alkaline Hydrolysis Kinetics. Journal of the American Chemical Society 1965, 87 (14), 3191‑3195. logP value cited within. View Source
- [2] Coompo Research Chemicals. 4-Bromo-2-nitro-6-(trifluoromethyl)aniline – Application as TRPM8 antagonist intermediate. Reference to Chen, X. et al., Bioorg. Med. Chem. Lett. 2010, 20, 3107. https://coompo.com (accessed 2026). View Source
